An In-depth Technical Guide to 3,5-Dimethoxytoluene (CAS: 4179-19-5)
An In-depth Technical Guide to 3,5-Dimethoxytoluene (CAS: 4179-19-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and safety information for 3,5-Dimethoxytoluene. The information is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
3,5-Dimethoxytoluene is a colorless to pale yellow liquid with a mild aromatic odor.[1] It is an organic aromatic compound featuring methoxy substituents on a toluene backbone.[1]
Table 1: Physical and Chemical Properties of 3,5-Dimethoxytoluene
| Property | Value | Source |
| CAS Number | 4179-19-5 | [2][3][4] |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 244 °C (lit.) | |
| 218-220 °C / 751 mmHg (lit.) | ||
| Density | 1.039 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.522 (lit.) | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water. |
Synthesis of 3,5-Dimethoxytoluene
A common and effective method for the synthesis of 3,5-Dimethoxytoluene is the methylation of orcinol.
Experimental Protocol: Methylation of Orcinol
This protocol details the synthesis of 3,5-Dimethoxytoluene from orcinol using dimethyl sulfate as the methylating agent.
Reactants:
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Orcinol
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Dimethyl sulfate
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Potassium carbonate (or other suitable base)
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Acetone (or other suitable solvent)
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Concentrated aqueous ammonia
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Ether
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3 N Sodium hydroxide solution
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Saturated aqueous sodium chloride
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Magnesium sulfate
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a mixture of anhydrous potassium carbonate, acetone, and orcinol monohydrate is prepared.
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Addition of Methylating Agent: Dimethyl sulfate is added to the stirred mixture. The reaction is exothermic and will begin to reflux.
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Reflux: After the initial exothermic reaction subsides, the mixture is heated under reflux for several hours to ensure the completion of the reaction.
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Work-up:
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Acetone is removed by distillation.
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Concentrated aqueous ammonia is added to the reaction mixture, which is then stirred and heated.
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The mixture is diluted with water and extracted with ether.
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The combined organic extracts are washed with water, 3 N sodium hydroxide solution, and saturated aqueous sodium chloride.
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-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate. After filtration, the ether is evaporated, and the remaining liquid is purified by vacuum distillation to yield 3,5-Dimethoxytoluene.
Caption: Workflow for the synthesis of 3,5-Dimethoxytoluene from orcinol.
Spectroscopic Data
The structural elucidation of 3,5-Dimethoxytoluene is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 3,5-Dimethoxytoluene
| Technique | Data Highlights |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR | Spectral data available. |
| Mass Spec. | Electron Ionization (EI) data available. |
Experimental Protocols for Spectroscopic Analysis
While specific instrument parameters for 3,5-Dimethoxytoluene are not always published, the following are general experimental protocols that are applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation:
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For ¹H NMR, dissolve 5-25 mg of 3,5-Dimethoxytoluene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
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For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
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The sample should be free of particulate matter; filtration may be necessary.
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-
Data Acquisition:
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Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy:
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As 3,5-Dimethoxytoluene is a liquid, a neat sample can be prepared by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of 3,5-Dimethoxytoluene in a volatile organic solvent (e.g., dichloromethane or hexane).
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GC Separation:
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Column: A nonpolar capillary column (e.g., DB-5ms) is typically suitable for separating aromatic compounds.
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Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 250°C, would likely be effective.
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MS Detection:
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Ionization: Electron Ionization (EI) at 70 eV is a standard method.
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Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dimethoxytoluene.
Reactivity and Applications
3,5-Dimethoxytoluene serves as a versatile intermediate in organic synthesis. It can undergo electrophilic aromatic substitution reactions, and the methyl group can also be a site of reactivity. It is used in the synthesis of more complex molecules, including some flavoring agents and psychoactive substances.
Safety and Handling
3,5-Dimethoxytoluene is considered to have low acute toxicity, but it can cause skin, eye, and respiratory irritation.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
Handling Recommendations:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight. Keep containers tightly sealed.



